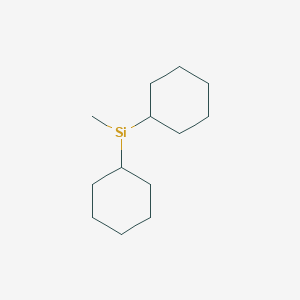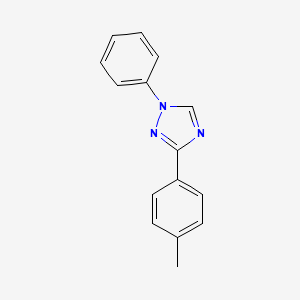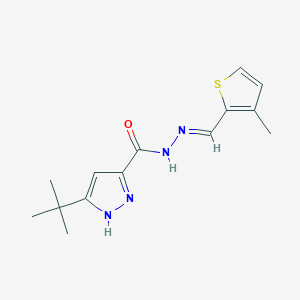
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene core with disulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfonamide Groups: The disulfonamide functionalities are introduced by reacting the fluorene core with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide groups.
Attachment of 4-Chlorophenyl Groups: The final step involves the coupling of 4-chlorophenyl groups to the nitrogen atoms of the sulfonamide functionalities. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Fluorene Core: Utilizing high-efficiency reactors for the Friedel-Crafts alkylation.
Sulfonation and Amine Addition: Employing automated systems for precise control of reaction conditions during sulfonation and amine addition.
Coupling Reaction: Using high-throughput reactors for the nucleophilic aromatic substitution to attach 4-chlorophenyl groups.
Análisis De Reacciones Químicas
Types of Reactions
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
N2,N7-Bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: Similar structure but with different substituents, leading to varied chemical properties and applications.
N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: Another related compound with multiple methoxy groups, used in different research contexts.
Propiedades
Número CAS |
303059-35-0 |
|---|---|
Fórmula molecular |
C25H18Cl2N2O4S2 |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 |
Clave InChI |
KLEQBAGXOPTXPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)

![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)

![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
